molecular formula C21H13Cl2NS B2821369 3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline CAS No. 339013-32-0

3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline

Cat. No. B2821369
CAS RN: 339013-32-0
M. Wt: 382.3
InChI Key: FHAHFNWCMOAHSH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline is an organic compound belonging to the class of quinoline derivatives. It is a heterocyclic aromatic compound, which is composed of a benzene ring fused with a quinoline ring. It has a molecular formula of C16H10Cl2N2S, and its molecular weight is 321.19 g/mol. This compound has been studied extensively for its various applications in the fields of science and medicine.

Scientific Research Applications

Catalysis and Synthesis

Quinoline derivatives have been synthesized using various catalysts, demonstrating the versatility of these compounds in organic synthesis. For instance, silica bonded S-sulfonic acid has been employed as a recyclable catalyst for the synthesis of quinoxaline derivatives, showcasing the compound's potential in facilitating environmentally friendly chemical processes (Niknam, Saberi, & Mohagheghnejad, 2009).

Electronic and Photovoltaic Properties

Studies on quinoline derivatives have also extended into the exploration of their electronic and photovoltaic properties. Research has been conducted on the deposition of quinoline derivative films using thermal evaporation techniques to investigate their absorbance and energy band diagrams, indicating potential applications in photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Biological Evaluation

Additionally, the biological activity of quinoline derivatives has been a subject of interest. Novel xanthene derivatives incorporated with 2-chloro quinoline have been synthesized and evaluated for their antimycobacterial activity, highlighting the compound's potential in medical applications (Bhat, Al-Omar, Naglah, & Khan, 2020).

properties

IUPAC Name

3-(4-chlorophenyl)-2-(2-chlorophenyl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2NS/c22-16-11-9-14(10-12-16)17-13-15-5-1-3-7-19(15)24-21(17)25-20-8-4-2-6-18(20)23/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAHFNWCMOAHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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